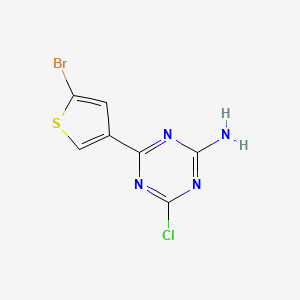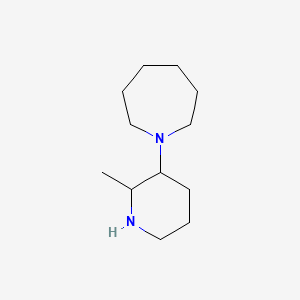
1-(2-Methylpiperidin-3-yl)azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methylpiperidin-3-yl)azepane is a nitrogen-containing heterocyclic compound It features a seven-membered azepane ring fused with a piperidine ring, which includes a methyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylpiperidin-3-yl)azepane can be achieved through several methods. One common approach involves the cyclization of linear precursors followed by functionalization. For instance, a photochemical dearomative ring expansion of nitroarenes can be employed. This method involves the conversion of the nitro group into a singlet nitrene, mediated by blue light at room temperature, followed by hydrogenolysis to yield the azepane ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale synthesis would likely involve optimizing the reaction conditions for yield and purity, as well as ensuring the scalability of the synthetic route.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylpiperidin-3-yl)azepane can undergo various chemical reactions, including:
Reduction: Reduction reactions can remove oxygen atoms or add hydrogen atoms, leading to the formation of reduced derivatives.
Substitution: Substitution reactions involve the replacement of one functional group with another, which can be facilitated by various reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The specific conditions depend on the desired transformation and the stability of the compound under those conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides or hydroxylated derivatives, while reduction could produce amines or other reduced forms. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Scientific Research Applications
Chemistry: It can serve as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Due to its potential biological activity, it may be investigated for therapeutic applications, including as a precursor for drug development.
Industry: The compound could be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Methylpiperidin-3-yl)azepane depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(2-Methylpiperidin-3-yl)azepane include other azepane derivatives, such as:
Azepines: Seven-membered nitrogen-containing heterocycles.
Benzodiazepines: Compounds with a fused benzene and diazepine ring.
Oxazepines: Heterocycles containing both oxygen and nitrogen atoms.
Thiazepines: Heterocycles containing sulfur and nitrogen atoms.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both a piperidine and azepane ring. This combination of structural features may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C12H24N2 |
|---|---|
Molecular Weight |
196.33 g/mol |
IUPAC Name |
1-(2-methylpiperidin-3-yl)azepane |
InChI |
InChI=1S/C12H24N2/c1-11-12(7-6-8-13-11)14-9-4-2-3-5-10-14/h11-13H,2-10H2,1H3 |
InChI Key |
BFBQMVQRTPRCES-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCCN1)N2CCCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


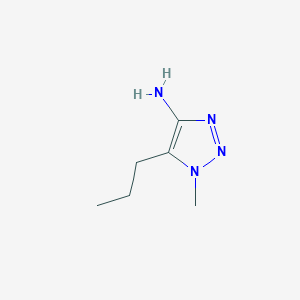
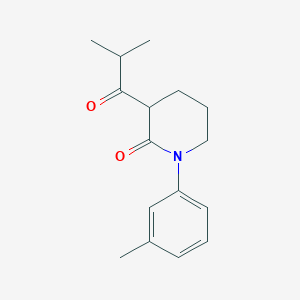
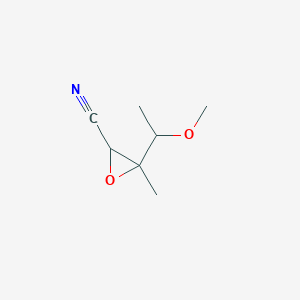
![3,5-Dimethyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2-oxazole](/img/structure/B13191098.png)
![1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL](/img/structure/B13191103.png)
![5-[(2S)-4-[(tert-Butoxy)carbonyl]-2-methylpiperazin-1-yl]piperidine-3-carboxylic acid](/img/structure/B13191115.png)
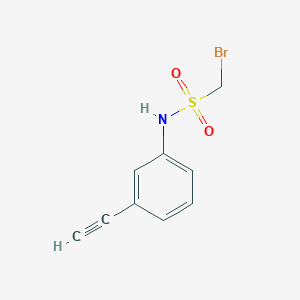
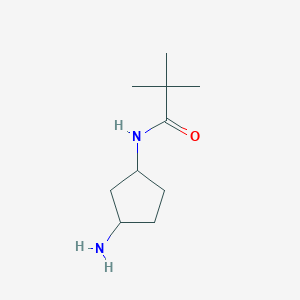
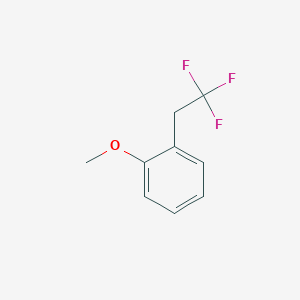

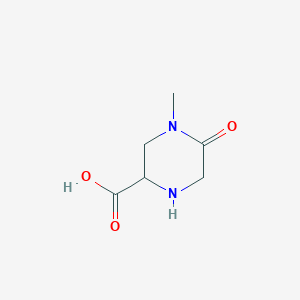
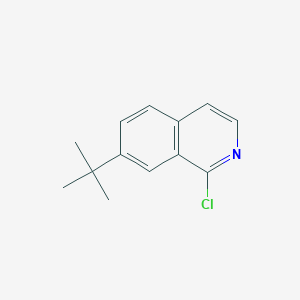
![2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(pyridin-3-yl)propanoic acid](/img/structure/B13191151.png)
